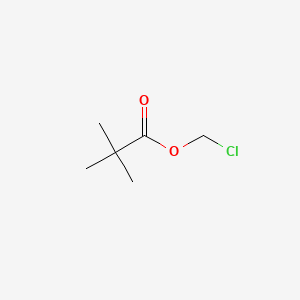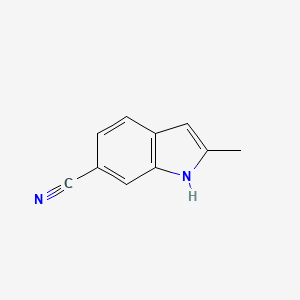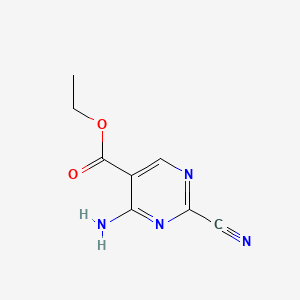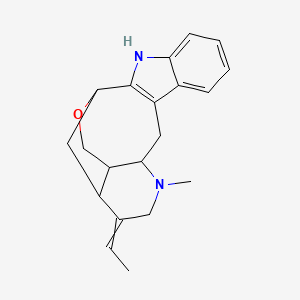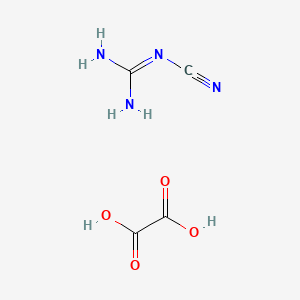
Oxalate de cyanoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .
Molecular Structure Analysis
The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .
Chemical Reactions Analysis
Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .
Applications De Recherche Scientifique
Synthèse de composés de coordination
La cyanoguanidine est largement utilisée comme ligand dans la synthèse de composés de coordination avec des métaux de transition . La synthèse et la structure de plusieurs composés de coordination de guanidinates métalliques et de cyanoguanidine de métaux de transition ont été étudiées, qui peuvent présenter des propriétés magnétiques et optiques non linéaires intéressantes .
Matériaux à base d'azote
La cyanoguanidine, en tant que nitrile dérivé de la guanidine, a attiré l'attention dans le domaine des matériaux à base d'azote . Ces matériaux ont des applications répandues dans la recherche fondamentale et les domaines appliqués .
3. Antagoniste des récepteurs de l'histamine H1 et H2 Une série de cyanoguanidines a été synthétisée en reliant des sous-structures antagonistes des récepteurs H1 de type mépyramine avec des fragments antagonistes des récepteurs H2 de type roxatidine, tiotidine ou ranitidine . Ces hybrides pharmacologiques combinant une activité antagoniste des H1R et H2R pourraient être utilisés dans le développement d'agents pharmacothérapeutiques potentiels .
Synthèses ammonothermiques
Les synthèses ammonothermiques ont été utilisées pour explorer la faisabilité de nouveaux guanidinates . Une nouvelle phase de guanidinate de magnésium, Mg (CN3H4)2, a été obtenue à partir de précurseurs de guanidine .
Synthèse aqueuse
Pour la cyanoguanidine, ligand stable, la synthèse aqueuse est bien adaptée et a été utilisée avec succès dans la préparation de nouveaux composés de cyanoguanidine de métaux de transition .
Production de cyanoguanidine
<a data-citationid="03c101f2-0594-a50b-3709-c1e30ab7c214-32-
Safety and Hazards
Mécanisme D'action
Target of Action
Cyanoguanidine oxalate, also known as dicyandiamide, is a cyanoguanidine compound that has been shown to interfere with cellular metabolism . The primary target of cyanoguanidine oxalate is the enzyme nicotinamide phosphoribosyl transferase (NAMPT), which plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . Inhibition of NAMPT disrupts the NAD+ biosynthesis pathway, leading to a decrease in the availability of NAD+ for cellular processes .
Mode of Action
Cyanoguanidine oxalate acts by inhibiting NAMPT, thereby disrupting the NAD+ biosynthesis pathway . This disruption leads to a decrease in the availability of NAD+ for cellular processes, which can result in cell death, particularly in cancer cells that have high energy demands . Cyanoguanidine oxalate also interferes with NF-κB signalling, a key pathway involved in the regulation of immune response, cell growth, and survival .
Biochemical Pathways
The primary biochemical pathway affected by cyanoguanidine oxalate is the NAD+ biosynthesis pathway . By inhibiting NAMPT, cyanoguanidine oxalate disrupts the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ biosynthesis pathway . This disruption can lead to a decrease in the availability of NAD+ for cellular processes, affecting various downstream effects such as energy production and DNA repair .
Pharmacokinetics
It is known that the systemic exposure of cyanoguanidine compounds can vary greatly between individuals . The time at which the highest drug concentration occurs was found to be around 2.2 hours, and the half-life was around 2.1 hours . The large intra- and interindividual variation in dose level-adjusted maximum plasma concentration and the area under the curve from time 0 h to infinity were observed .
Result of Action
The inhibition of NAMPT by cyanoguanidine oxalate leads to a decrease in the availability of NAD+ for cellular processes . This can result in cell death, particularly in cancer cells that have high energy demands . Cyanoguanidine oxalate also interferes with NF-κB signalling, which can affect cell growth and survival .
Action Environment
The action of cyanoguanidine oxalate can be influenced by various environmental factors. For instance, the nature of the catalyst support material influenced the catalytic performance of cyanoguanidine compounds . Furthermore, the stability of cyanoguanidine compounds can be affected by the presence of alkali . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of cyanoguanidine oxalate.
Analyse Biochimique
Biochemical Properties
Cyanoguanidine oxalate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . This process follows Michaelis-Menten kinetics and is optimal at pH 8.0 and a temperature around 44°C .
Cellular Effects
The effects of Cyanoguanidine oxalate on various types of cells and cellular processes are diverse. For instance, in macrophages, oxalate induces mitochondrial dysfunction and superoxide accumulation, enhancing CCL5 release . This suggests that Cyanoguanidine oxalate could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cyanoguanidine oxalate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .
Temporal Effects in Laboratory Settings
The effects of Cyanoguanidine oxalate over time in laboratory settings have been studied. For instance, in the lymphoma cell line U-937 GTB, metabolic activity was the only parameter affected during the first 24 hours of exposure to Cyanoguanidine oxalate . After approximately 30 hours, proliferation (DNA synthesis) and protein synthesis ceased, and viability started to decrease .
Metabolic Pathways
Cyanoguanidine oxalate is involved in several metabolic pathways. For instance, it is known to participate in the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA .
Transport and Distribution
It is known that oxalate, a product of Cyanoguanidine oxalate, is transported and distributed within cells and tissues .
Propriétés
IUPAC Name |
2-cyanoguanidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGSSOKJQOGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703307 |
Source


|
| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15895-49-5 |
Source


|
| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)

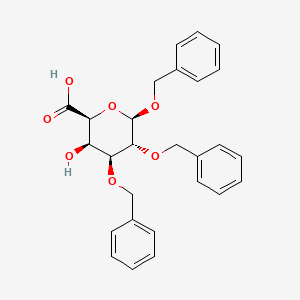
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)
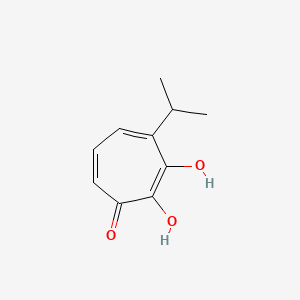
![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)
